3-Bromo-2,6-dimethoxybenzoyl chloride
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Overview
Description
3-Bromo-2,6-dimethoxybenzoyl chloride is a chemical compound with the molecular formula C9H8BrClO3 and a molecular weight of 279.51 g/mol. This compound is known for its versatile properties and is extensively studied in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzoyl chloride, 3-bromo-2,6-dimethoxy- typically involves the bromination and methoxylation of benzoyl chloride. The reaction conditions often include the use of bromine and methanol as reagents, with a catalyst to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale bromination and methoxylation processes, utilizing advanced chemical reactors and controlled environments to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-2,6-dimethoxybenzoyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: Commonly reacts with nucleophiles to form substituted products.
Oxidation Reactions: Can be oxidized to form corresponding carboxylic acids.
Reduction Reactions: Can be reduced to form corresponding alcohols.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions.
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Major Products Formed
Substitution: Substituted benzoyl derivatives.
Oxidation: 3-bromo-2,6-dimethoxybenzoic acid.
Reduction: 3-bromo-2,6-dimethoxybenzyl alcohol.
Scientific Research Applications
3-Bromo-2,6-dimethoxybenzoyl chloride has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities, including antibacterial and antioxidant properties.
Medicine: Investigated for its potential use in drug development and pharmaceutical formulations.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of benzoyl chloride, 3-bromo-2,6-dimethoxy- involves its interaction with nucleophiles, leading to the formation of substituted products. The molecular targets and pathways involved include electrophilic aromatic substitution, where the compound acts as an electrophile, reacting with nucleophiles to form stable intermediates .
Comparison with Similar Compounds
Similar Compounds
2,6-Dimethoxybenzoyl Chloride: Similar in structure but lacks the bromine atom.
3-Bromo-2,6-dimethoxybenzaldehyde: Similar but contains an aldehyde group instead of a chloride group.
Uniqueness
3-Bromo-2,6-dimethoxybenzoyl chloride is unique due to the presence of both bromine and methoxy groups, which confer distinct chemical reactivity and potential biological activities compared to its analogs.
Properties
IUPAC Name |
3-bromo-2,6-dimethoxybenzoyl chloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrClO3/c1-13-6-4-3-5(10)8(14-2)7(6)9(11)12/h3-4H,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CHIRKTGXHJSREC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C=C1)Br)OC)C(=O)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrClO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30440854 |
Source
|
Record name | Benzoyl chloride, 3-bromo-2,6-dimethoxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30440854 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.51 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
84225-91-2 |
Source
|
Record name | Benzoyl chloride, 3-bromo-2,6-dimethoxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30440854 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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